1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine

Catalog No.
S989719
CAS No.
1281000-76-7
M.F
C12H18BrN3O
M. Wt
300.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazi...

CAS Number

1281000-76-7

Product Name

1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine

IUPAC Name

1-(5-bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine

Molecular Formula

C12H18BrN3O

Molecular Weight

300.19 g/mol

InChI

InChI=1S/C12H18BrN3O/c1-17-9-8-15-4-6-16(7-5-15)12-3-2-11(13)10-14-12/h2-3,10H,4-9H2,1H3

InChI Key

XQYIMDXNUIKBIY-UHFFFAOYSA-N

SMILES

COCCN1CCN(CC1)C2=NC=C(C=C2)Br

Canonical SMILES

COCCN1CCN(CC1)C2=NC=C(C=C2)Br

Information regarding the origin and specific significance of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine in scientific research is currently limited. There is no extensive research documented for this specific molecule. However, the presence of a piperazine ring and a pyridyl group suggests potential interest in its biological activity. Piperazine derivatives are known for their diverse pharmacological properties, while brominated pyridines can play a role in medicinal chemistry [, ].


Molecular Structure Analysis

1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine consists of two key cyclic moieties: a six-membered piperazine ring and a six-membered pyridine ring with a bromine atom attached at the 5th position. An ethyl group with a methoxy functional group (CH3OCH2CH2-) is linked to the 4th position of the piperazine ring.

Notable aspects of the structure include:

  • The presence of a secondary amine (NH) in the piperazine ring, which can participate in hydrogen bonding and act as a basic site.
  • The aromatic character of both the pyridine and piperazine rings, which contributes to their stability and potential for interaction with other aromatic molecules.
  • The electron-withdrawing effect of the bromine atom on the pyridine ring, which might influence its reactivity.

Chemical Reactions Analysis

  • Alkylation: The secondary amine of the piperazine ring could undergo alkylation reactions with suitable alkylating agents.
  • Acylation: The amine group could also react with acylating agents to form amides.
  • Substitution reactions: The bromine atom on the pyridine ring might be susceptible to nucleophilic substitution reactions depending on the reaction conditions.

There is no documented information regarding the mechanism of action of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine.

  • Secondary amine: The secondary amine group might have mild irritant properties.
  • Bromine: The presence of bromine suggests potential for similar hazards associated with other brominated compounds, which can irritate skin and eyes upon contact.

Potential Therapeutic Applications

-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine, also known as BPP, is a chemical compound that has garnered interest for its potential therapeutic applications. Studies suggest it may hold promise in various areas, though much research is still ongoing.

  • Antimicrobial Activity: Some research indicates BPP may possess antimicrobial properties. For instance, a study published in the journal "Molecules" explored its potential as an antibacterial agent. The findings suggest BPP exhibited activity against certain bacterial strains [].

Environmental Applications

BPP is also being investigated for its potential applications in environmental fields.

  • Pollutant Degradation: Research suggests BPP may play a role in the degradation of certain environmental pollutants. A study published in "Environmental Science & Pollution Research" explored its potential for degrading organic contaminants [].

XLogP3

1.7

Dates

Modify: 2023-08-16

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